molecular formula C26H19BrN2O4 B12027564 4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate CAS No. 767339-07-1

4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B12027564
CAS No.: 767339-07-1
M. Wt: 503.3 g/mol
InChI Key: PYBOYSQGLWBWRK-LQKURTRISA-N
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Description

4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C26H19BrN2O4 and a molecular weight of 503.356 g/mol . This compound is notable for its unique structure, which includes a bromine atom, a naphthyloxy group, and a carbohydrazonoyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate
  • 4-Bromo-2-(2-(2-(1-naphthyloxy)propionyl)carbohydrazonoyl)phenyl benzoate
  • 4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Uniqueness

4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development .

Properties

CAS No.

767339-07-1

Molecular Formula

C26H19BrN2O4

Molecular Weight

503.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C26H19BrN2O4/c27-21-13-14-23(33-26(31)19-8-2-1-3-9-19)20(15-21)16-28-29-25(30)17-32-24-12-6-10-18-7-4-5-11-22(18)24/h1-16H,17H2,(H,29,30)/b28-16+

InChI Key

PYBOYSQGLWBWRK-LQKURTRISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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